molecular formula C9H12N3Na4O13P3 B12686405 Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt CAS No. 3770-58-9

Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetrasodium salt

Cat. No.: B12686405
CAS No.: 3770-58-9
M. Wt: 555.08 g/mol
InChI Key: OMTROTXSORXTNV-OIXZBRQUSA-J
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Description

2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt: is a nucleoside triphosphate, which is a derivative of cytidine. It is composed of a nucleobase (cytosine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is crucial in the synthesis of DNA, as it serves as a substrate for DNA polymerases during DNA replication and repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt typically involves the phosphorylation of 2’-deoxycytidine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the sequential addition of phosphate groups to 2’-deoxycytidine, followed by purification steps such as chromatography to obtain the pure tetrasodium salt form. The production is carried out under stringent quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt has extensive applications in scientific research, including:

Mechanism of Action

The compound exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The enzyme catalyzes the addition of the nucleotide to the growing DNA strand, with the release of pyrophosphate. This process is crucial for the accurate replication and repair of DNA. The molecular targets include the active site of DNA polymerases, where the triphosphate group interacts with the enzyme to facilitate nucleotide incorporation .

Comparison with Similar Compounds

  • 2’-Deoxyadenosine-5’-triphosphoric acid tetrasodium salt
  • 2’-Deoxyguanosine-5’-triphosphoric acid tetrasodium salt
  • 2’-Deoxyuridine-5’-triphosphoric acid tetrasodium salt

Comparison: While all these compounds serve as substrates for DNA polymerases, 2’-Deoxycytidine-5’-triphosphoric acid tetrasodium salt is unique due to its specific base (cytosine), which pairs with guanine during DNA synthesis. This specificity is crucial for maintaining the integrity and fidelity of the genetic code .

Properties

CAS No.

3770-58-9

Molecular Formula

C9H12N3Na4O13P3

Molecular Weight

555.08 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1

InChI Key

OMTROTXSORXTNV-OIXZBRQUSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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